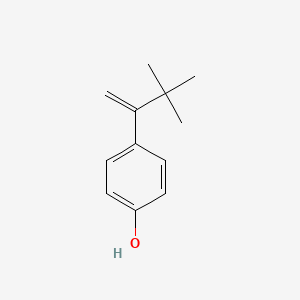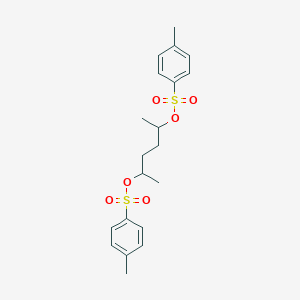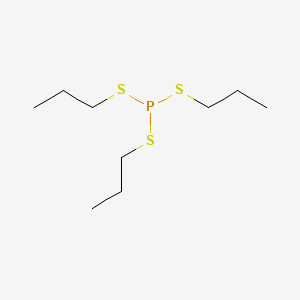
Tripropyl trithiophosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripropyl trithiophosphite is an organophosphorus compound with the chemical formula (C₃H₇S)₃P. It is a trithiophosphite ester, which means it contains three propyl groups attached to a phosphorus atom through sulfur atoms. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Tripropyl trithiophosphite can be synthesized through the reaction of a mercaptan (such as propyl mercaptan) with a phosphorus trihalide (such as phosphorus trichloride). The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
[ \text{PCl}_3 + 3 \text{C}_3\text{H}_7\text{SH} \rightarrow (\text{C}_3\text{H}_7\text{S})_3\text{P} + 3 \text{HCl} ]
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Tripropyl trithiophosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tripropyl thiophosphate.
Substitution: The sulfur atoms in this compound can be substituted with other nucleophiles.
Hydrolysis: It can hydrolyze in the presence of water to form phosphoric acid derivatives and propyl mercaptan.
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide) and nucleophiles (such as amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tripropyl trithiophosphite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting sulfur-related pathways.
Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.
Mechanism of Action
The mechanism by which tripropyl trithiophosphite exerts its effects involves the interaction of its phosphorus-sulfur bonds with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, affecting the activity of enzymes and other proteins. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Tripropyl trithiophosphite can be compared with other similar compounds, such as:
Tributyl trithiophosphite: Similar in structure but with butyl groups instead of propyl groups.
Triisopropyl phosphite: Contains isopropyl groups attached to phosphorus through oxygen atoms instead of sulfur atoms.
Triphenyl phosphite: Contains phenyl groups attached to phosphorus through oxygen atoms.
The uniqueness of this compound lies in its specific combination of propyl groups and sulfur atoms, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
869-56-7 |
|---|---|
Molecular Formula |
C9H21PS3 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
tris(propylsulfanyl)phosphane |
InChI |
InChI=1S/C9H21PS3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-9H2,1-3H3 |
InChI Key |
ADRLBSFJQOGKCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(SCCC)SCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
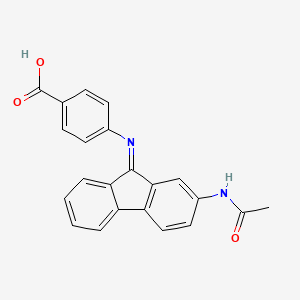
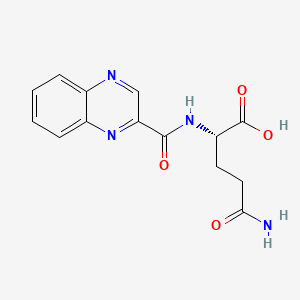

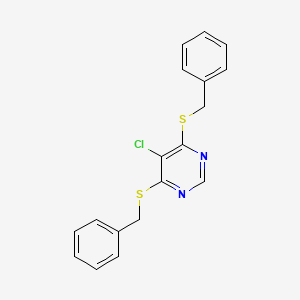
![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
![[4-(Chlorocarbonyl)phenyl]arsonic acid](/img/structure/B14741688.png)
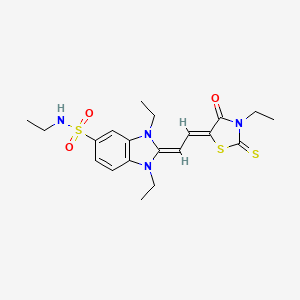
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
